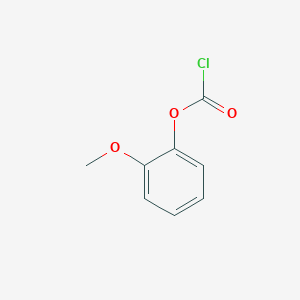

2-Methoxyphenyl chloroformate

描述

Positioning of Aryl Chloroformates within Modern Organic Synthesis and Reaction Mechanisms

Aryl chloroformates are a class of organic compounds that hold a significant position in modern organic synthesis. kvmwai.edu.in They are structurally characterized by an aryloxy group bonded to a carbonyl chloride. These reagents are highly valued for their versatility, primarily as precursors for the introduction of carbonate and carbamate (B1207046) functional groups into various molecules. One of their most prominent roles is as protecting groups for alcohols and amines, particularly in the complex, multi-step process of peptide synthesis. researchgate.netresearchgate.net

The reactivity of aryl chloroformates is central to their utility. The reaction mechanism of these compounds, particularly during solvolysis, has been a subject of extensive study. researchgate.netmdpi.com Two primary pathways are commonly observed: a bimolecular addition-elimination mechanism and a unimolecular ionization (S_N1) mechanism. researchgate.netresearchgate.netresearchgate.net The predominant pathway is highly dependent on the nature of the aryl substituent, the solvent's nucleophilicity, and its ionizing power. mdpi.commdpi.com For most aryl chloroformates, including phenyl chloroformate, the reaction in common solvents proceeds via a stepwise addition-elimination pathway, where the initial addition of a nucleophile to the carbonyl carbon is the rate-determining step. researchgate.netmdpi.com

In addition to their role as protecting groups, aryl chloroformates are employed as derivatizing agents, for instance, in the analysis of amines and other nucleophilic compounds. science.govscispace.compragolab.cz Their reaction with amines yields stable urethane (B1682113) derivatives, which can be more readily analyzed using techniques like high-performance liquid chromatography (HPLC) or gas chromatography-mass spectrometry (GC-MS). scispace.compragolab.cz They also serve as safer, more manageable substitutes for highly toxic reagents like phosgene (B1210022) in certain synthetic transformations. peterhuylab.de

Scope and Significance of Academic Research Pertaining to 2-Methoxyphenyl Chloroformate

Academic research on this compound has largely concentrated on understanding its chemical reactivity and reaction mechanisms, using it as a model to probe the influence of ortho-substituents on reaction pathways.

The foundational research concerning this compound is rooted in physical organic chemistry, specifically in the kinetic studies of its solvolysis reactions. These studies have utilized Linear Free Energy Relationships (LFERs), most notably the extended Grunwald-Winstein equation, to elucidate its reaction mechanism. mdpi.comnih.gov This body of work systematically investigates how the rates of reaction for this compound change across a wide variety of binary aqueous-organic solvent mixtures at a constant temperature (typically 25.0 °C). mdpi.comnih.govmdpi.com

The key finding from these analyses is that the solvolysis of this compound predominantly follows a bimolecular addition-elimination mechanism, where the formation of a tetrahedral intermediate is the rate-determining step. mdpi.comnih.gov This is consistent with the behavior of other aryl chloroformates like phenyl chloroformate and p-methoxyphenyl chloroformate. mdpi.com

However, the presence of the methoxy (B1213986) group in the ortho-position introduces specific electronic and steric effects. Detailed comparisons with its isomers and other substituted aryl chloroformates have been crucial. For instance, studies comparing this compound with p-methoxyphenyl chloroformate reveal differences in reaction rates attributed to the steric hindrance and the differing inductive and resonance effects of the methoxy group based on its position. mdpi.comnih.gov In nucleophilic solvents, this compound reacts more slowly than its para-substituted counterpart, a difference that can be attributed to steric effects. nih.gov The gradual decrease in the l/m ratio (a measure of sensitivity to solvent nucleophilicity vs. ionizing power) from phenyl chloroformate (2.93) to p-methoxyphenyl chloroformate (2.81) and then to this compound (2.36) reflects a decrease in the inductive ability and the importance of general base catalysis. nih.gov

Below is a table summarizing the specific rates of solvolysis for this compound in various solvents, often presented in comparison to other chloroformates.

| Solvent (% v/v) | k x 105 (s-1) for this compound | k x 105 (s-1) for Phenyl chloroformate | k x 105 (s-1) for p-Methoxyphenyl chloroformate |

|---|---|---|---|

| 100% EtOH | 1.58 | 4.83 | 5.33 |

| 90% EtOH | 8.83 | 27.9 | 31.0 |

| 80% EtOH | 21.8 | 68.8 | 76.0 |

| 100% MeOH | 10.1 | 37.2 | 29.4 |

| 90% MeOH | 31.2 | 103 | 99.5 |

| 80% MeOH | 66.4 | 207 | 207 |

| 90% Acetone | 0.667 | 2.82 | 4.05 |

| 80% Acetone | 3.71 | 14.8 | 18.6 |

| 97% TFE | 1340 | 1380 | 1050 |

| 70% TFE | 1040 | 2250 | 2110 |

Data sourced from kinetic studies illustrating the relative reactivity in different solvent systems. mdpi.com

While mechanistic studies form the core of research on this compound, its utility extends to other areas, highlighting its interdisciplinary relevance. The compound serves as a reactive intermediate in the synthesis of more complex molecules with specific functionalities.

Synthesis of Bioactive Compounds: Phenyl chloroformates, as a class, have been used in the preparation of symmetrical ureas, some of which exhibit herbicidal or fungicidal properties. researchgate.net This suggests a potential application for this compound as a building block in agrochemistry. Furthermore, its role as a reagent in creating carbamate linkages is fundamental in medicinal chemistry for synthesizing pharmaceutical intermediates. researchgate.net

Analytical Chemistry: The 2-methoxyphenyl moiety is a key component in certain derivatizing agents used in analytical chemistry. For example, 1-(2-methoxyphenyl)piperazine (B120316) is a widely used reagent for the derivatization of isocyanates, enabling their detection and quantification at low levels. scispace.comgoogle.com this compound is a logical precursor for the synthesis of such analytical reagents, linking its utility in organic synthesis directly to the development of new analytical methods.

Materials Science: The ability of chloroformates to react with alcohols to form carbonate esters is a fundamental reaction in polymer chemistry. smolecule.com Although specific applications for this compound in this area are not widely documented, its potential as a monomer or modifying agent for specialty polymers remains an area for possible exploration.

In essence, while this compound is often studied for its own chemical properties, its greater significance may lie in its role as a versatile starting material for constructing molecules relevant to fields ranging from pharmaceuticals and agrochemicals to analytical science.

Structure

3D Structure

属性

IUPAC Name |

(2-methoxyphenyl) carbonochloridate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7ClO3/c1-11-6-4-2-3-5-7(6)12-8(9)10/h2-5H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VDLQSPNQAVRJND-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1OC(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7ClO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00391804 | |

| Record name | 2-Methoxyphenyl chloroformate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00391804 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

186.59 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2293-75-6 | |

| Record name | 2-Methoxyphenyl chloroformate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00391804 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Methoxyphenyl chloroformate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Access and Derivative Chemistry of 2 Methoxyphenyl Chloroformate

Methodologies for the Synthesis of Aryl Chloroformate Esters

The preparation of aryl chloroformate esters can be broadly categorized into phosgene-based protocols and alternative, often safer, synthetic routes. The choice of method depends on factors such as substrate reactivity, scale, and safety considerations.

Phosgene-Based Protocols for Chloroformate Synthesis

The traditional and most common method for synthesizing aryl chloroformates involves the reaction of a phenol (B47542) with phosgene (B1210022) (COCl₂). This process, known as phosgenation, is highly efficient but requires careful handling due to the extreme toxicity of phosgene gas. The reaction is typically carried out in the presence of a base to neutralize the hydrogen chloride byproduct.

The general reaction is as follows:

ArOH + COCl₂ → ArOCOCl + HCl

To enhance the reaction rate and yield, various catalysts can be employed. Organic phosphorus compounds, such as triphenylphosphine and triphenyl phosphite, have been shown to be effective. Carboxamides like dimethylformamide are also utilized as catalysts in these transformations. The reaction conditions can be optimized by adjusting the temperature, which typically ranges from 60°C to 180°C, and by using an appropriate solvent, such as toluene, or by running the reaction neat in the molten phenol.

A safer alternative to using phosgene gas is the in-situ generation of phosgene from its solid and more manageable trimer, triphosgene (bis(trichloromethyl) carbonate). Triphosgene, when activated by a tertiary amine, decomposes to generate phosgene, which then reacts with the alcohol or phenol to yield the corresponding chloroformate.

| Catalyst/Reagent | Temperature (°C) | Solvent | Key Features |

| Phosgene | 60-180 | Toluene or neat | High efficiency, requires handling of toxic gas. |

| Triphosgene/Tertiary Amine | Room Temperature | Various organic solvents | In-situ generation of phosgene, improved safety. |

| Organic Phosphorus Compounds | 100-140 | Toluene | Catalytic, enhances reaction rate. |

Alternative Routes to Chloroformate Scaffolds

Concerns over the hazards associated with phosgene have driven the development of alternative synthetic routes to chloroformates. A notable phosgene-free method is the photo-on-demand synthesis of chloroformates from chloroform (CHCl₃) and an alcohol. organic-chemistry.org This process involves the UV irradiation of a chloroform solution containing the alcohol under an oxygen atmosphere. organic-chemistry.org Chloroform serves as both the reagent and the solvent in this reaction, which proceeds under mild conditions and offers a safer pathway to chloroformate synthesis. organic-chemistry.org

Another non-phosgene approach involves the carbonylation of benzyl alcohol with carbon monoxide and sulfur, followed by esterification and subsequent chlorination with sulfuryl chloride to yield benzyl chloroformate. researchgate.net While this specific example is for a benzyl derivative, the underlying principles of avoiding direct phosgene use are applicable to the broader field of chloroformate synthesis. researchgate.net

Preparation of 2-Methoxyphenyl Chloroformate Analogues and Related Derivatives

The versatile reactivity of the chloroformate group allows for the synthesis of a wide range of derivatives. Starting from methoxyphenyl precursors, various substituted and functionalized molecules can be accessed.

Synthesis of Substituted Aryl Alkyl Chloroformates (e.g., 1-(2-Methoxyphenyl)ethyl Chloroformate)

The synthesis of substituted aryl alkyl chloroformates, such as 1-(2-methoxyphenyl)ethyl chloroformate, demonstrates the extension of chloroformate synthesis to more complex benzylic alcohols. A documented preparation of this compound starts from 1-(2-methoxyphenyl)ethan-1-ol. rsc.org The alcohol precursor is reacted with a phosgene source to yield the target chloroformate. The crude product can then be purified using silica gel chromatography. rsc.org

Table 2: Synthesis of 1-(2-Methoxyphenyl)ethyl Chloroformate rsc.org

| Starting Material | Reagent | Purification Method |

| 1-(2-Methoxyphenyl)ethan-1-ol | Phosgene or Triphosgene | Silica gel chromatography (2% ethyl acetate/petroleum ether) |

This synthesis highlights the adaptability of chloroformate preparation methods to alcohols bearing both aryl and alkyl substituents, expanding the library of available chloroformate building blocks.

Formation of Functionalized Molecular Scaffolds Utilizing Related Methoxyphenyl Chloroformate Precursors

Methoxyphenyl chloroformates are valuable precursors for the synthesis of more complex functionalized molecules, particularly carbamates and carbonates. These reactions typically involve the displacement of the chloride from the chloroformate group by a nucleophile, such as an amine or an alcohol.

For instance, 4-nitrophenyl chloroformate, a related aryl chloroformate, is widely used for the activation of alcohols, thiols, and amines to form carbonates and carbamates. thieme-connect.com This reactivity is directly analogous to that of this compound. The resulting carbamates and carbonates are often stable compounds that can be purified by standard techniques like column chromatography. thieme-connect.com

The reaction of an aryl chloroformate with an amine in the presence of a base yields a carbamate (B1207046). This transformation is fundamental in the synthesis of numerous biologically active molecules and is also used for introducing protecting groups in organic synthesis. nih.gov

Table 3: General Reactions of Aryl Chloroformates

| Reactant | Product | Functional Group Formed |

| Amine (R-NH₂) | Aryl Carbamate (Ar-O-CO-NH-R) | Carbamate |

| Alcohol (R-OH) | Aryl Carbonate (Ar-O-CO-O-R) | Carbonate |

The methoxy (B1213986) group on the phenyl ring of this compound can influence the reactivity of the chloroformate and the properties of the resulting derivatives. This substituent can be leveraged in the design of novel compounds with specific electronic and steric properties for applications in medicinal chemistry and materials science. For example, derivatives of N-(4-methoxyphenyl)pentanamide have been investigated for their anthelmintic properties, showcasing the utility of the methoxyphenyl motif in bioactive compounds. nih.gov

Elucidation of Reaction Mechanisms and Kinetics of 2 Methoxyphenyl Chloroformate

Stereoelectronic and Substituent Effects on Reaction Reactivity

The reactivity of 2-methoxyphenyl chloroformate is significantly influenced by the electronic properties of the ortho-methoxy group. The interplay of mesomeric and inductive effects of this substituent dictates the electron density at the carbonyl carbon and, consequently, the rate of nucleophilic attack.

The ortho-methoxy group exerts two opposing electronic effects: a resonance (mesomeric) effect and an inductive effect. The mesomeric effect involves the donation of a lone pair of electrons from the oxygen atom to the aromatic ring, which can be relayed to the carbonyl group. This effect tends to increase the electron density at the reaction center, potentially slowing down the rate of nucleophilic attack.

Conversely, the inductive effect of the electronegative oxygen atom withdraws electron density from the aromatic ring and the carbonyl group through the sigma bond framework. This effect decreases the electron density at the reaction center, making it more susceptible to nucleophilic attack and thus increasing the reaction rate.

Chemical Compounds Mentioned

Comparative Kinetic Studies with Structurally Related Aryl Chloroformates (e.g., Phenyl, p-Methoxyphenyl, p-Nitrophenyl Chloroformates)

Kinetic studies on the solvolysis of aryl chloroformates are frequently analyzed using the extended Grunwald-Winstein equation. This linear free energy relationship helps in mechanistically interpreting the solvent effects on the reaction rates by separating the contributions of solvent nucleophilicity (l) and solvent ionizing power (m). The equation is given by:

log(k/k₀) = lNT + mYCl

where k and k₀ are the solvolysis rate constants in a given solvent and in the reference solvent (80% ethanol-water), respectively. NT is the solvent nucleophilicity and YCl is the solvent ionizing power.

For this compound, as well as its parent compound phenyl chloroformate and its para-substituted analogues (p-methoxyphenyl and p-nitrophenyl chloroformate), the solvolysis is proposed to proceed predominantly through an addition-elimination pathway, with the formation of a tetrahedral intermediate being the rate-determining step. nih.govmdpi.comnih.govresearchgate.net This is supported by the significant sensitivity to solvent nucleophilicity (large l values) and moderate sensitivity to solvent ionizing power (moderate m values) observed in these studies. nih.govmdpi.com

The presence of the ortho-methoxy group in this compound introduces both electronic and steric effects that can influence the reaction rate compared to its isomers and the unsubstituted phenyl chloroformate.

A comparative analysis of the Grunwald-Winstein parameters for these compounds reveals important mechanistic details. The l and m values for phenyl chloroformate have been extensively studied and serve as a benchmark for comparison. nih.govmdpi.com For p-methoxyphenyl chloroformate, the electron-donating methoxy (B1213986) group at the para position is expected to influence the stability of the transition state. nih.gov Similarly, the electron-withdrawing nitro group in p-nitrophenyl chloroformate has a pronounced effect on its reactivity. mdpi.com The study of this compound allows for the deconvolution of ortho-substituent effects, which can be more complex due to the proximity of the substituent to the reaction center. nih.gov

| Aryl Chloroformate | l (sensitivity to solvent nucleophilicity) | m (sensitivity to solvent ionizing power) | Reference |

|---|---|---|---|

| Phenyl chloroformate | 1.60 ± 0.05 | 0.57 ± 0.05 | mdpi.com |

| p-Methoxyphenyl chloroformate | 1.66 ± 0.05 | 0.56 ± 0.03 | mdpi.com |

| p-Nitrophenyl chloroformate | 1.68 ± 0.06 | 0.46 ± 0.04 | mdpi.com |

Characterization of Reaction Intermediates and Transition State Structures

The mechanistic pathway of the solvolysis of this compound and related aryl chloroformates is further illuminated by the characterization of reaction intermediates and the theoretical postulation of transition state structures.

Experimental Evidence for the Formation of Tetrahedral Intermediates

The addition-elimination mechanism proposed for the solvolysis of this compound and other aryl chloroformates proceeds through a transient tetrahedral intermediate. nih.govmdpi.comresearchgate.net While direct observation of this intermediate is challenging due to its high reactivity and short lifetime, substantial indirect experimental evidence supports its formation.

The high sensitivity to solvent nucleophilicity (l values around 1.6-1.7) for a range of aryl chloroformates, including the 2-methoxy derivative, is a strong indicator of a bimolecular, associative mechanism where the solvent acts as a nucleophile in the rate-determining step. nih.govmdpi.com This is consistent with the formation of a crowded tetrahedral intermediate.

Furthermore, the relatively low sensitivity to solvent ionizing power (m values around 0.5-0.6) suggests that there is not a large development of charge in the transition state, which would be expected for a unimolecular SN1-type mechanism involving a discrete carbocation intermediate. nih.govmdpi.com Instead, the charge is dispersed in the transition state leading to the tetrahedral intermediate.

Kinetic solvent isotope effect studies on related systems, such as the methanolysis of phenyl chloroformates, show significant rate decreases when deuterated methanol (B129727) is used (kMeOH/kMeOD ≈ 2.3–2.5). rsc.org This is indicative of general base catalysis by a second solvent molecule, which facilitates the nucleophilic attack to form the tetrahedral intermediate.

Theoretical Postulations of Transition State Geometries

Theoretical calculations and computational modeling provide further insights into the geometries of the transition states involved in the solvolysis of aryl chloroformates. For an addition-elimination mechanism, the transition state is expected to resemble the tetrahedral intermediate, with significant bond formation between the nucleophilic solvent molecule and the carbonyl carbon, and some degree of bond breaking between the carbonyl carbon and the chlorine atom.

The low enthalpy and entropy of activation values observed in the reactions of phenyl chloroformates are consistent with a highly associative transition state with minimal bond breaking. rsc.org This suggests a transition state that is structurally close to the tetrahedral intermediate.

For this compound, the ortho-methoxy group can influence the transition state geometry through steric hindrance and electronic effects. The methoxy group may sterically hinder the approach of the nucleophile, potentially raising the activation energy. Electronically, the oxygen atom of the methoxy group can stabilize a developing positive charge on the carbonyl carbon through resonance, which could affect the stability and geometry of the transition state.

Computational studies on related acyl chlorides support the feasibility of a tetrahedral transition state in nucleophilic substitution reactions. These models help in visualizing the bond angles and lengths at the transition state, providing a more detailed picture of the reaction coordinate.

Strategic Applications of 2 Methoxyphenyl Chloroformate in Advanced Organic Synthesis

Utilization in the Synthesis of Urea (B33335) and Carbamate (B1207046) Derivatives

The reaction of 2-methoxyphenyl chloroformate with nitrogen-based nucleophiles is a cornerstone of its application, leading to the formation of stable carbamate and urea linkages that are prevalent in pharmaceuticals, agrochemicals, and materials science.

The synthesis of ureas from chloroformates is typically a two-step process involving the initial formation of a carbamate intermediate. While this pathway is more commonly exploited for producing unsymmetrical ureas, the formation of symmetrical derivatives is also feasible, though less direct.

The general strategy involves the reaction of an aryl chloroformate, such as this compound, with a primary amine to form an intermediate aryl carbamate. google.comgoogle.com This stable intermediate can then react with a second amine to yield a urea. For symmetrical urea synthesis, this second amine would be the same as the first. However, the direct, one-pot synthesis of symmetrical ureas from chloroformates and a single amine is not a preferred route, as carbonyldiimidazole (CDI) or phosgene (B1210022) equivalents are often more efficient for this specific transformation. commonorganicchemistry.com

The reaction pathway from a chloroformate to a urea is generally understood as follows:

Carbamate Formation: An amine (R-NH₂) attacks the chloroformate, displacing the chloride ion to form a substituted carbamate.

Urea Formation: The resulting carbamate can then be treated with another equivalent of the same amine (R-NH₂) under thermal or base-catalyzed conditions to displace the aryloxy group (2-methoxyphenol) and form the symmetrical N,N'-disubstituted urea.

Phenyl carbamates are often used as stable, crystalline intermediates that serve as alternatives to moisture-sensitive isocyanates in urea synthesis. commonorganicchemistry.commdpi.com The reactivity of the carbamate towards the second amine is a critical factor, and while this method is versatile, careful control of reaction conditions is necessary to avoid the formation of side products. commonorganicchemistry.com

| Reactant 1 | Reactant 2 | Intermediate Product | Final Product | Application Area |

| This compound | Primary Amine (R-NH₂) | 2-Methoxyphenyl N-alkylcarbamate | N,N'-dialkylurea (symmetrical) | Chemical Synthesis, Agrochemicals |

| Phenyl chloroformate | Aryl Amine (Ar-NH₂) | Phenyl N-arylcarbamate | N,N'-diarylurea (unsymmetrical) | Pharmaceuticals, Material Science mdpi.com |

The most direct and widespread application of this compound is in the synthesis of substituted carbamates. This is achieved through a condensation reaction with a primary or secondary amine. The reaction is typically rapid and efficient, proceeding under mild conditions, often in the presence of a base to neutralize the hydrochloric acid byproduct. researchgate.netgoogle.com

Carbamates are key structural motifs in a vast number of biologically active compounds and are used as protecting groups in peptide synthesis. researchgate.net The 2-methoxyphenyl group can impart specific properties to the resulting carbamate, influencing its stability, solubility, and biological interactions.

A notable example involves the use of 4-methoxyphenyl (B3050149) chloroformate, a positional isomer of the title compound, in the synthesis of a pharmaceutical intermediate. In this process, an amine is treated with the chloroformate in a solvent mixture of water and tetrahydrofuran, in the presence of a base like dibasic potassium phosphate, to yield the corresponding carbamate ester. google.com This reaction proceeds smoothly at temperatures between 25°C and 40°C. google.com

Table of Representative Carbamate Synthesis

| Chloroformate Reagent | Amine Substrate | Base/Solvent | Product |

|---|---|---|---|

| 4-Methoxyphenyl chloroformate | {4-[2-(5-Methyl-2-phenyl-oxazol-4-yl)-ethoxy]-benzylamino}-acetic acid methyl ester | K₂HPO₄ / THF-Water | N-[(4-methoxyphenoxy)carbonyl]-N-[[4-[2-(5-methyl-2-phenyl-4-oxazolyl)ethoxy]phenyl]methyl]glycine methyl ester google.com |

| Phenyl chloroformate | (2-aminophenyl)(1H-pyrrol-2-yl)methanone | Pyridine / THF | Phenyl (2-(1H-pyrrole-2-carbonyl)phenyl)carbamate mdpi.com |

Role as a Precursor in Complex Organic Molecule Synthesis

Beyond simple urea and carbamate formation, this compound serves as a key building block for constructing more intricate molecular architectures, including bioactive compounds and heterocyclic systems.

The carbamate linkage formed from this compound is a stable and versatile functional group that is frequently incorporated into the structure of specialty chemicals and bioactive molecules. The reaction of the chloroformate with an amine-containing scaffold is a common strategy for elaborating a core structure, often leading to compounds with desirable pharmacological properties.

For instance, aryl chloroformates are used to synthesize carbamate derivatives of known drugs to modify their activity. In one study, various substituted chloroformates were reacted with an amino derivative of the analgesic cis-tramadol to produce a library of new carbamate compounds which were then evaluated for their biological activity. acgpubs.org This highlights the role of chloroformates in generating chemical diversity for drug discovery programs. The process involves reacting the parent drug with the chloroformate in the presence of a base, followed by purification to yield the target carbamate. acgpubs.org

The use of methoxyphenyl chloroformate has been documented in the preparation of intermediates for oxazole-based compounds, which are known to possess a range of biological activities. google.com The resulting carbamate ester serves as a precursor that undergoes further transformations to yield the final complex molecule. google.com

Chemical derivatization is a technique used to convert an analyte into a product with improved properties for separation and detection. Chloroformates are excellent derivatizing agents for compounds containing active hydrogen atoms, such as amines, phenols, and alcohols, particularly for analysis by gas chromatography-mass spectrometry (GC-MS). jfda-online.comresearchgate.netnih.gov

The derivatization process achieves several goals:

Increases Volatility: It masks polar functional groups (-OH, -NH₂, -SH, -COOH), reducing intermolecular hydrogen bonding and allowing the analyte to be vaporized for GC analysis. jfda-online.com

Improves Thermal Stability: The resulting derivatives are often more stable at the high temperatures used in the GC injector and column.

Enhances Detection: The introduction of specific groups can improve the response of the detector or generate characteristic mass spectra that aid in structural elucidation. jfda-online.complos.org

Alkyl and aryl chloroformates react rapidly with target analytes, often directly in an aqueous or biphasic medium, to form stable carbamates or carbonates. nih.govmdpi.com While specific applications of this compound as a derivatizing agent are not widely documented, its reactivity is analogous to other chloroformates like ethyl chloroformate and trichloroethyl chloroformate, which are commonly used for this purpose. nih.govplos.orgscience.gov The procedure typically involves mixing the sample with the chloroformate reagent and a base (like pyridine) in a suitable solvent, followed by extraction of the derivative for GC-MS analysis. mdpi.com

The carbamate functionality, installed using reagents like this compound, can participate in intramolecular cyclization reactions to construct heterocyclic ring systems. These reactions are powerful tools for the de novo synthesis of complex scaffolds found in many natural products and pharmaceuticals. nih.gov

Several strategies have been developed that utilize carbamates in cyclization cascades:

Anionic Cyclization: O-aryl carbamates can undergo directed ortho-lithiation followed by hydrolysis and cyclization to furnish substituted benzo[b]furans. researchgate.net

Intramolecular Nucleophilic Attack: Carbamates containing a suitably positioned internal nucleophile (such as a hydroxyl or carboxyl group) can cyclize to form heterocyclic structures like benzoxazolinones or isatoic anhydrides. rsc.org The rate of these cyclizations is highly dependent on the nature of the leaving group (the aryloxy portion) and the positioning of substituents on the N-aryl ring. rsc.org

Prodrug Activation: In medicinal chemistry, carbamates have been designed as "cyclization-activated prodrugs." For example, basic carbamates of 4-hydroxyanisole were synthesized to release the active phenol (B47542) in vivo. The release mechanism involves a spontaneous, intramolecular cyclization-elimination reaction that forms a cyclic urea (an imidazolidinone) and liberates the drug. nih.gov

Palladium-Catalyzed Cyclization: N-alkoxy carbamates can undergo palladium-catalyzed oxidative cyclization reactions, such as the tethered aza-Wacker cyclization, to produce nitrogen- and oxygen-containing heterocycles like 1,3-oxazinan-2-ones. chemrxiv.org

These examples demonstrate the utility of the carbamate group as a versatile precursor for building complex heterocyclic frameworks, a strategy for which this compound is a suitable starting reagent.

Advanced Characterization and Computational Insights for 2 Methoxyphenyl Chloroformate Systems

Spectroscopic Analysis in Structural and Conformational Studies

Spectroscopic methods are indispensable for elucidating the three-dimensional structure of molecules and for monitoring the dynamic processes they undergo during chemical reactions.

The conformational landscape of 2-Methoxyphenyl chloroformate is primarily defined by the rotation around two key single bonds: the C(aryl)−O(methoxy) bond and the C(aryl)−O(formate) bond. These rotations give rise to various spatial arrangements (conformers) that can differ in energy and stability.

Nuclear Magnetic Resonance (NMR) spectroscopy is a principal tool for investigating these conformational equilibria in solution. auremn.org.brnih.gov At a given temperature, the observed chemical shifts and coupling constants in ¹H and ¹³C NMR spectra represent a population-weighted average of the contributions from all significantly populated conformers. For molecules like this compound, the chemical shift of the methoxy (B1213986) group's carbon atom is particularly sensitive to its orientation relative to the aromatic ring. Studies on related aromatic compounds have shown that a methoxy group held out-of-plane with the aromatic ring due to steric hindrance can exhibit a ¹³C NMR chemical shift that is several parts per million (ppm) downfield compared to an in-plane conformation. While specific variable-temperature NMR studies on this compound are not extensively documented in the literature, this technique remains a powerful method for potentially "freezing out" individual conformers at low temperatures, allowing for the determination of the rotational energy barriers.

X-ray diffraction provides unambiguous conformational data for molecules in the solid state. As this compound is a liquid at room temperature, this technique would be applied to a stable, crystalline derivative of the compound. The resulting crystal structure would reveal precise bond lengths, bond angles, and the dihedral angles that define the molecule's preferred conformation in the crystalline lattice, offering a valuable benchmark for comparison with computational models and solution-state NMR data.

The kinetics of chemical reactions, such as the solvolysis of chloroformates, are frequently monitored using spectroscopic methods. Techniques like UV-Vis spectrophotometry or conductometry can track the change in concentration of the reactant or product over time, allowing for the calculation of first-order rate constants (k). These kinetic data serve as a spectroscopic signature of the reaction's progress and are crucial for mechanistic elucidation.

For chloroformate esters, the specific rates of solvolysis are extensively analyzed using the extended (two-term) Grunwald-Winstein equation:

log(k/k₀) = lNT + mYCl

Here, l represents the sensitivity of the solvolysis rate to the solvent's nucleophilicity (NT), and m is the sensitivity to the solvent's ionizing power (YCl). The magnitudes of l and m provide profound insight into the structure and charge distribution of the transition state.

A kinetic study of the solvolysis of this compound in various aqueous-organic mixtures has been performed, and the results were analyzed using the Grunwald-Winstein equation. researchgate.net For comparison, the parameters for related aryl chloroformates are well-documented. mdpi.commdpi.com Typically, the solvolysis of aryl chloroformates is characterized by high sensitivity to solvent nucleophilicity (l ≈ 1.6) and moderate sensitivity to solvent ionizing power (m ≈ 0.5). mdpi.commdpi.com This signature points to a bimolecular, associative reaction mechanism. The high l value indicates significant involvement of a solvent molecule as a nucleophile in the rate-determining step, while the moderate m value suggests a transition state with only partial charge development, inconsistent with a full ionization (SN1) pathway. The ratio of these sensitivities, l/m, is often used as a key indicator of the mechanism; values greater than 2.7 are considered typical for an addition-elimination pathway where the initial nucleophilic addition is rate-determining. nih.gov

| Compound | l (Sensitivity to NT) | m (Sensitivity to YCl) | l/m Ratio | Proposed Mechanism |

|---|---|---|---|---|

| p-Nitrophenyl chloroformate | 1.68 ± 0.06 | 0.46 ± 0.04 | 3.65 | Addition-Elimination |

| Phenyl chloroformate | 1.55 ± 0.08 | 0.53 ± 0.05 | 2.92 | Addition-Elimination |

| p-Methoxyphenyl chloroformate | 1.60 ± 0.06 | 0.57 ± 0.04 | 2.81 | Addition-Elimination |

Theoretical and Computational Chemistry Approaches

Computational chemistry offers a powerful lens to view molecular systems at the atomic level, complementing experimental findings with detailed energetic and electronic structure information.

Ab initio and Density Functional Theory (DFT) methods are cornerstones of modern computational chemistry used to map the potential energy surface of molecules like this compound. nih.gov A standard approach is to perform a relaxed potential energy surface scan, where the dihedral angles defining the orientation of the methoxy and chloroformate groups are systematically rotated. auremn.org.br At each incremental step, the rest of the molecule's geometry is optimized to find the lowest energy structure. This process reveals the stable conformers, which correspond to minima on the energy surface, and the transition states for rotation, which are saddle points.

Functionals such as B3LYP, combined with basis sets like 6-311++G(d,p), are commonly employed for these calculations as they provide a good balance of accuracy and computational efficiency for organic molecules. nih.gov Once the geometries of the stable conformers are found, their relative energies can be used to predict their equilibrium populations at a given temperature via the Boltzmann distribution. Furthermore, these calculations yield crucial electronic structure data, such as molecular dipole moments, electrostatic potential maps, and partial atomic charges, which are fundamental to understanding the molecule's reactivity.

Computational modeling is essential for mapping the entire energy profile of a chemical reaction, including short-lived intermediates and high-energy transition states that are difficult or impossible to observe experimentally. youtube.com Based on the kinetic evidence for an addition-elimination mechanism in aryl chloroformate solvolysis, computational methods can be used to model this specific pathway.

The process begins by optimizing the geometries of the reactants (e.g., this compound and a water molecule), the proposed tetrahedral intermediate, and the final products. The central challenge is then to locate the transition state (TS) structures that connect these species. rsc.org A TS is a first-order saddle point on the potential energy surface and is characterized by having exactly one imaginary vibrational frequency, which corresponds to the motion along the reaction coordinate. nih.gov DFT calculations are used to locate these TS geometries. The energy difference between the reactants and the TS defines the activation energy barrier (ΔE‡), which is the primary determinant of the reaction rate. To verify that a calculated TS correctly links the intended reactant and product, an Intrinsic Reaction Coordinate (IRC) calculation is performed, which traces the minimum energy path down from the TS in both directions.

A key strength of computational chemistry is its ability to predict and rationalize trends in chemical reactivity across a series of related compounds. By calculating electronic properties for different substituted aryl chloroformates (e.g., nitro-, chloro-, methyl-, methoxy-substituted), quantitative structure-reactivity relationships (QSAR) can be established.

For the nucleophilic attack on the carbonyl carbon, two key computed parameters are the magnitude of the partial positive charge on the carbonyl carbon and the energy of the Lowest Unoccupied Molecular Orbital (LUMO). A larger partial positive charge, often calculated using Natural Bond Orbital (NBO) analysis, indicates a more electrophilic center that is more susceptible to attack. Similarly, a lower LUMO energy signifies that the molecule is a better electron acceptor. It is expected that a faster rate of solvolysis will correlate strongly with a more positive partial charge on the carbonyl carbon and a lower LUMO energy. By performing these calculations for this compound and comparing the results to its para- and meta-isomers, as well as other substituted analogs, a detailed, quantitative understanding of the electronic effects of the substituent on reactivity can be achieved, providing a theoretical foundation for the experimentally observed kinetic data.

常见问题

Q. What are the established synthesis routes for 2-Methoxyphenyl chloroformate, and how do their efficiencies compare?

this compound is typically synthesized via reactions involving chloroformate precursors and methoxyphenol derivatives. A common method employs bis(trichloromethyl) carbonate (triphosgene) as a phosgene substitute due to its safer handling profile. The reaction proceeds under anhydrous conditions in dichloromethane or toluene, with a molar ratio of 1:1.5 (methoxyphenol:triphosgene) at 0–5°C for 2–4 hours. Yields range from 70–85%, with purity >95% after distillation . Alternative routes using phosgene gas require stringent safety protocols but achieve higher yields (~90%). Researchers should compare reaction kinetics, scalability, and byproduct formation when selecting a method.

Q. What safety protocols are critical when handling this compound?

this compound is a lachrymator and severe irritant. Key protocols include:

- Personal Protective Equipment (PPE): Chemical-resistant gloves (nitrile), goggles, and fume hood use.

- Storage: Under nitrogen in airtight containers at 2–8°C to prevent hydrolysis.

- First Aid: Immediate flushing with water for eye/skin contact; inhalation requires fresh air and medical attention .

- Incompatibilities: Avoid water, strong acids, and bases to prevent exothermic decomposition.

Q. How is this compound used as a derivatizing agent in analytical chemistry?

It reacts selectively with amines, alcohols, and thiols to form stable carbamate or carbonate derivatives, enhancing detection sensitivity in HPLC or capillary electrophoresis (CE) . For amino acid analysis, derivatization at pH 9.0 (borate buffer) with a 2:1 molar excess of chloroformate achieves >95% conversion. Detection limits for anthracene-labeled derivatives reach picomolar levels using laser-induced fluorescence (LIF) .

Advanced Research Questions

Q. How can Linear Free Energy Relationships (LFERs) elucidate reaction mechanisms involving this compound?

LFERs correlate reaction rates with substituent effects to identify mechanisms. For this compound, a dual-parameter LFER (log(k/k₀) vs. 1.44NT + 0.61YCl) revealed its reactivity is governed by nucleophilic attack at the carbonyl carbon (NT term) and leaving group stability (YCl term). This model explains rate enhancements in polar aprotic solvents (e.g., acetonitrile) and predicts reactivity trends for structurally similar chloroformates .

Q. What experimental design strategies optimize derivatization protocols with this compound?

Design of Experiments (DoE) is critical for optimizing parameters like pH, temperature, and reagent excess. A central composite design (CCD) with three factors (pH: 8–10, temperature: 25–40°C, molar ratio: 1:1–1:3) can identify optimal conditions. Response surface analysis showed maximum derivatization efficiency (>98%) at pH 9.5, 35°C, and a 1:2.5 molar ratio .

Q. How are acute toxicity thresholds determined for this compound, and what gaps exist in current data?

Toxicity is inferred from structurally analogous chloroformates (e.g., benzyl or methyl chloroformate). Rat LC₅₀ values for similar compounds range from 13–18 ppm (4-hour exposure). Key clinical signs include respiratory distress, ocular irritation, and lethargy. However, AEGL-1 (Acute Exposure Guideline Level) values for this compound remain undefined due to insufficient developmental/reproductive toxicity data. Researchers should prioritize in vitro assays (e.g., Ames test) and rodent RD₅₀ studies to address gaps .

Q. Can this compound participate in catalytic multicomponent reactions?

Yes, it acts as a carbonyl source in nickel-catalyzed reductive cross-couplings. For example, in a three-component reaction with alkyl/aryl halides and CO (from chloroformate decomposition), aryl-alkyl ketones form with >80% yield. Mechanistic studies (DFT) suggest sequential oxidative additions: aryl halide → chloroformate → alkyl halide. Optimizing ligand choice (e.g., bipyridine) and reducing agents (Mn⁰) improves regioselectivity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。